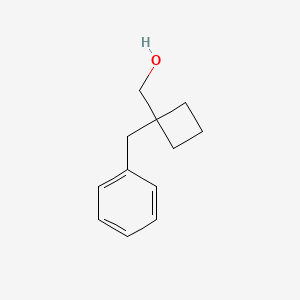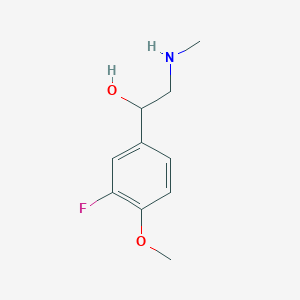![molecular formula C7H17Cl2N3O3S B13556585 1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)
1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a piperazine ring, a sulfonyl group, and a chlorinated propanol moiety. These structural features contribute to its diverse chemical reactivity and potential therapeutic properties .
Métodos De Preparación
The synthesis of 1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride involves several steps, typically starting with the preparation of the piperazine derivative. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of specific catalysts .
Análisis De Reacciones Químicas
1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chlorinated propanol moiety can participate in covalent bonding with nucleophilic sites on biomolecules, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride can be compared with other similar compounds, such as:
1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol: Lacks the hydrochloride group, which can affect its solubility and reactivity.
1-Chloro-3-[(piperazine-1-sulfonyl)amino]butan-2-ol: Has a butanol group instead of propanol, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential therapeutic benefits .
Propiedades
Fórmula molecular |
C7H17Cl2N3O3S |
|---|---|
Peso molecular |
294.20 g/mol |
Nombre IUPAC |
N-(3-chloro-2-hydroxypropyl)piperazine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C7H16ClN3O3S.ClH/c8-5-7(12)6-10-15(13,14)11-3-1-9-2-4-11;/h7,9-10,12H,1-6H2;1H |
Clave InChI |
PVUDNRZCENEEGY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)S(=O)(=O)NCC(CCl)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)






![trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)




![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide](/img/structure/B13556606.png)

